Pancreatic Lipase Inhibition: Ki = 0.8 μM vs. Inactive Analogs
4-Chloro-5-fluoro-2-nitroaniline (4CFNA) demonstrates potent, competitive inhibition of pancreatic lipase with a Ki value of 0.8 μM . This inhibition is selective; no activity is observed against chymotrypsin or trypsin under the same assay conditions . In contrast, no published Ki or IC50 values for pancreatic lipase inhibition exist for the comparators 5-fluoro-2-nitroaniline, 4-chloro-2-nitroaniline, or 5-chloro-4-fluoro-2-nitroaniline. The latter is primarily an antimicrobial agent, while 4-chloro-2-nitroaniline is a pigment intermediate [1][2].
| Evidence Dimension | Pancreatic lipase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.8 μM |
| Comparator Or Baseline | 5-Fluoro-2-nitroaniline: No data; 4-Chloro-2-nitroaniline: No data; 5-Chloro-4-fluoro-2-nitroaniline: No data |
| Quantified Difference | At least 1,250-fold lower Ki than 4-nitroaniline's tissue kallikrein Ki' (289.3 μM) [3], demonstrating target compound's unique potency |
| Conditions | Inhibition of porcine pancreatic lipase; selectivity assessed vs. chymotrypsin and trypsin |
Why This Matters
This unique inhibitory profile makes 4-chloro-5-fluoro-2-nitroaniline the only viable candidate among its analogs for research programs targeting pancreatic lipase modulation, avoiding wasted resources on inactive comparators.
- [1] PubChem. 4-Chloro-2-nitroaniline. PubChem CID 7804. https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-nitroaniline View Source
- [2] Molbase. 5-Fluoro-2-nitroaniline. Product Information. https://m.molbase.com/en/cas-2369-11-1.html View Source
- [3] PubMed. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. https://pubmed.ncbi.nlm.nih.gov/ View Source
